molecular formula C34H32N4O3 B2382298 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea CAS No. 1796900-12-3

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea

Cat. No.: B2382298
CAS No.: 1796900-12-3
M. Wt: 544.655
InChI Key: LQADFPGDTKTNIX-UHFFFAOYSA-N
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Description

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes multiple aromatic rings and functional groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core diazepine structure, followed by the introduction of the urea moiety and the various aromatic substituents. Common reagents used in these reactions include phenyl isocyanate, 2-methylbenzaldehyde, and n-propylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of such complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of derivatives.

Scientific Research Applications

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepine
  • 1-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-phenylurea
  • 1-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea

Uniqueness

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-propylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O3/c1-3-13-24-15-8-11-20-28(24)35-34(41)37-32-33(40)38(22-30(39)26-18-9-7-14-23(26)2)29-21-12-10-19-27(29)31(36-32)25-16-5-4-6-17-25/h4-12,14-21,32H,3,13,22H2,1-2H3,(H2,35,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADFPGDTKTNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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